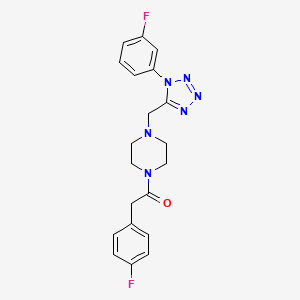
2-(4-fluorophenyl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20F2N6O and its molecular weight is 398.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis and Structure
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of the piperazine ring and the incorporation of the tetrazole moiety, which is crucial for its biological activity.
Structural Characteristics
The molecular structure features:
- A piperazine ring , which is known for its versatility in drug design.
- A tetrazole group , which enhances binding affinity to biological targets.
- Fluorine substituents on the phenyl rings, which can improve lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | Moderate to potent |
| Tetrazole derivatives | Pseudomonas aeruginosa, Candida albicans | Potent |
The presence of the tetrazole moiety allows these compounds to mimic biological molecules, facilitating their interaction with enzymes and receptors, thereby inhibiting their activity .
Anticancer Properties
Research has also explored the anticancer potential of similar compounds. The structure–activity relationship (SAR) studies indicate that modifications in the piperazine and tetrazole groups can enhance cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 (epidermoid carcinoma) | < 10 |
| Related tetrazole compounds | Jurkat (T-cell leukemia) | < 5 |
These findings suggest that the incorporation of fluorinated phenyl groups can significantly enhance the anticancer activity of these compounds .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The tetrazole ring can occupy active sites on enzymes, preventing substrate binding.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, altering cellular responses.
Case Study 1: Antimicrobial Efficacy
In a study evaluating novel tetrazole derivatives, several compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited comparable efficacy to standard antibiotics like streptomycin, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
Another investigation focused on a series of piperazine-based compounds, where it was found that modifications to the phenyl groups significantly impacted their cytotoxicity against various cancer cell lines. The study concluded that further exploration into fluorinated derivatives could lead to more potent anticancer agents .
属性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c21-16-6-4-15(5-7-16)12-20(29)27-10-8-26(9-11-27)14-19-23-24-25-28(19)18-3-1-2-17(22)13-18/h1-7,13H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELFRLWRIPNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














